Coralyne chloride hydrate
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Overview
Description
Coralyne chloride hydrate is a protoberberine alkaloid with significant biological activity. It is known for its potent anti-cancer properties and its ability to interact with nucleic acids, particularly polydeoxyadenosine sequences. This compound has a molecular formula of C22H22ClNO4 and a molecular weight of 399.87 g/mol .
Scientific Research Applications
Coralyne chloride hydrate has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe for DNA binding studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Coralyne chloride hydrate can be synthesized through a multi-step process starting from commercially available materials. The synthesis involves the following steps :
Condensation: Homoveratrylamine is condensed with homoveratric acid treated with thionyl chloride to form N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.
Cyclization: The intermediate is cyclized using phosphorus pentachloride in chloroform to form (3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline.
Aromatization: Aromatization is carried out using 10% palladium-on-charcoal in tetralin to form 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline.
Cyclization: The product is further cyclized in a mixture of sulfuric acid and acetic anhydride to form the sulfoacetate of coralyne.
Conversion: The sulfoacetate is converted into coralyne chloride using sodium chloride.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. The process ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Coralyne chloride hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.
Substitution: Substitution reactions, particularly involving the chloride ion, can lead to the formation of various coralyne derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, palladium-on-charcoal, sulfuric acid, and acetic anhydride. Reaction conditions typically involve controlled temperatures and specific solvents like chloroform and tetralin .
Major Products
The major products formed from these reactions include various coralyne derivatives, which can be used for further research and applications .
Mechanism of Action
Coralyne chloride hydrate exerts its effects primarily through its interaction with DNA. It binds specifically to polydeoxyadenosine sequences, forming intercalated complexes with cellular DNA. This binding induces topoisomerase I-mediated DNA cleavage, leading to its anti-cancer activity . The molecular targets include topoisomerase I and specific DNA sequences, and the pathways involved are related to DNA damage and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
Berberine: Another protoberberine alkaloid with similar DNA binding properties.
Palmatine: Shares structural similarities and exhibits similar biological activities.
Jatrorrhizine: Another related compound with comparable anti-cancer properties.
Uniqueness
Coralyne chloride hydrate is unique due to its high potency in inducing topoisomerase I-mediated DNA cleavage and its specific binding to polydeoxyadenosine sequences. This specificity makes it a valuable tool in studying DNA structures and developing anti-cancer therapies .
Properties
IUPAC Name |
2,3,10,11-tetramethoxy-8-methylisoquinolino[2,1-b]isoquinolin-7-ium;chloride;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22NO4.ClH.H2O/c1-13-16-11-21(26-4)20(25-3)10-15(16)8-18-17-12-22(27-5)19(24-2)9-14(17)6-7-23(13)18;;/h6-12H,1-5H3;1H;1H2/q+1;;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIKEFFDENQLIH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=CC2=CC3=[N+]1C=CC4=CC(=C(C=C43)OC)OC)OC)OC.O.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38989-38-7 |
Source
|
Record name | 2,3,10,11-tetramethoxy-8-methyldibenzo[a,g]quinolizinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.291 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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